p-Toluenesulphenyl cyanide

Description

Historical Context and Evolution of Cyanating Reagents

The history of cyanation began in the 19th century with the use of highly toxic and volatile reagents such as hydrogen cyanide (HCN) and cyanogen (B1215507) halides like cyanogen bromide. bldpharm.comlookchem.com The inherent dangers of these early reagents spurred the development of safer and more versatile alternatives. bldpharm.com Over time, the synthetic chemist's toolkit expanded to include metal cyanides, such as potassium cyanide and zinc cyanide, often used in conjunction with transition metal catalysts. bldpharm.com

A significant advancement was the development of electrophilic cyanating agents, which invert the typical nucleophilic reactivity of the cyanide ion. angenechemical.com This "umpolung" strategy opened new synthetic pathways. angenechemical.com Among these electrophilic reagents, compounds like p-toluenesulfonyl cyanide (TsCN) emerged, with early reports of its use for electrophilic cyanation appearing in 1981. angenechemical.com More recently, the field has seen the advent of even more sophisticated reagents, including isocyanides, which are considered a fourth generation of cyanating sources, prized for their stability and high reactivity. epa.gov

Significance of Sulfonyl Cyanides as Key Synthetic Intermediates

Sulfonyl cyanides, with the general structure R-SO₂-CN, have established themselves as highly important intermediates in organic synthesis. Their utility stems from the electron-withdrawing nature of the sulfonyl group, which renders the cyanide carbon electrophilic and susceptible to attack by nucleophiles. sigmaaldrich.com

One of the most prominent sulfonyl cyanides, p-toluenesulfonyl cyanide (TsCN), is a versatile reagent used for the cyanation of a wide range of nucleophiles. researchgate.net It is particularly effective for the α-cyanation of ketone enolates and 1,3-dicarbonyl compounds. lookchem.comresearchgate.net Beyond simple cyanation, sulfonyl cyanides participate in cycloaddition reactions. For instance, they react with azides in [3+2] cycloadditions to form sulfonyl tetrazoles, a transformation recognized as a "click chemistry" strategy. researchgate.net Their ability to act as a cyanide source in radical-mediated reactions and hydrocyanations further underscores their significance. researchgate.net The stability and reactivity profile of sulfonyl cyanides like TsCN make them valuable alternatives to more hazardous traditional cyanating agents. researchgate.net

Overview of Current Research Trajectories Pertaining to p-Toluenesulphenyl Cyanide

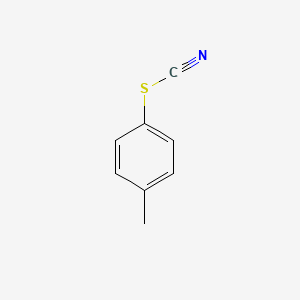

The subject of this article, p-Toluenesulphenyl cyanide, must be distinguished from the sulfonyl cyanides discussed above. Its chemical structure contains a sulfur atom in a lower oxidation state, directly linking the tolyl group and the cyanide moiety (CH₃-C₆H₄-S-CN). It is, therefore, a thiocyanate (B1210189), specifically 4-methylphenyl thiocyanate or p-tolyl thiocyanate. bldpharm.comlookchem.com

Current research involving p-toluenesulphenyl cyanide often focuses on its role as a versatile synthetic precursor. A primary and synthetically crucial transformation is its oxidation to p-toluenesulfonyl cyanide (TsCN), the very class of compounds detailed in the preceding sections. google.com This reaction, typically achieved using an organic peracid like m-chloroperbenzoic acid under anhydrous conditions, provides a direct route to the widely used electrophilic cyanating agent from its thiocyanate precursor. google.com

Beyond its role as a precursor to sulfonyl cyanides, p-toluenesulphenyl cyanide itself is a reactive chemical used as a thiocyanation agent. biosynth.com Research has explored its use in the synthesis of more complex molecules. For example, derivatives of p-toluenesulphenyl cyanide have been incorporated into the synthesis of furanone-based structures investigated as selective cyclooxygenase-2 (COX-2) inhibitors. google.com This highlights its utility as a building block for creating compounds with potential therapeutic applications. The compound's reactivity in cross-coupling reactions is another area of interest, allowing for the formation of new carbon-sulfur bonds. biosynth.com

Compound Properties

The physical and chemical properties of p-Toluenesulphenyl cyanide are summarized below.

| Property | Value | Source(s) |

| Chemical Name | p-Toluenesulphenyl cyanide | chem960.comepa.gov |

| Synonyms | 4-methylphenyl thiocyanate, 4-tolyl thiocyanate | bldpharm.comchem960.comlookchem.com |

| CAS Number | 5285-74-5 | bldpharm.comepa.gov |

| Molecular Formula | C₈H₇NS | lookchem.comangenechemical.com |

| Molecular Weight | 149.21 g/mol | bldpharm.comangenechemical.com |

| Appearance | Not specified in sources | |

| Topological Polar Surface Area | 49.1 Ų | angenechemical.com |

Key Synthetic Reactions

A summary of a key synthetic transformation involving p-Toluenesulphenyl cyanide.

| Reaction | Reagents & Conditions | Product | Description | Source(s) |

| Oxidation | m-chloroperbenzoic acid, inert solvent (e.g., hexane), anhydrous conditions | p-Toluenesulfonyl cyanide | Oxidation of the sulfide (B99878) linkage to a sulfonyl group. | google.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDURJIGQVKMELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361583 | |

| Record name | p-toluenesulphenyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5285-74-5 | |

| Record name | p-toluenesulphenyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for P Toluenesulphenyl Cyanide

Oxidation Reactions from Organic Thiocyanates

A significant advancement in the synthesis of sulfonyl cyanides, including p-toluenesulfonyl cyanide, involves the direct oxidation of organic thiocyanates. This method presents a more direct route compared to earlier multi-step processes and has been a subject of optimization studies to enhance its efficiency and applicability.

Peracid-Mediated Oxidation Routes for Sulfonyl Cyanide Formation

Contrary to previous beliefs that sulfonyl cyanides could not be prepared by the oxidation of thiocyanates, research has demonstrated that organic peracids are effective oxidizing agents for this transformation. google.com The reaction involves treating an organic thiocyanate (B1210189) with a peracid in the liquid phase under essentially anhydrous conditions to yield the corresponding sulfonyl cyanide. google.com

A variety of organic thiocyanates, including aliphatic, aromatic, and heterocyclic ones, can be used as starting materials. google.com For the synthesis of p-toluenesulfonyl cyanide, p-tolyl thiocyanate is the specific precursor. google.com The process utilizes an organic peracid, with m-chloroperbenzoic acid (m-CPBA) being a preferred choice. google.com Other suitable peracids include peracetic acid, perbenzoic acid, and monoperphthalic acid. google.com

The stoichiometry of the reaction sees one mole of the thiocyanate reacting with two moles of the organic peracid. google.com In practice, a stoichiometric excess of the peracid is typically employed to drive the reaction to completion. google.com For aromatic thiocyanates like p-tolyl thiocyanate, a 5 to 50% excess of the peracid is generally used, with a 20 to 40% excess being optimal. google.com

A representative laboratory procedure for the preparation of p-toluenesulfonyl cyanide involves stirring a mixture of m-chloroperbenzoic acid and p-tolyl thiocyanate in a suitable solvent. google.com Following the reaction, the mixture is filtered, and the product is isolated from the filtrate through concentration, dissolution in a different solvent like benzene, and subsequent purification by chromatography. google.com

Optimization of Reaction Conditions and Solvent Effects

The efficiency of the peracid-mediated oxidation of thiocyanates is highly dependent on the reaction conditions, particularly the choice of solvent and the exclusion of water. The reaction is conducted under anhydrous conditions because the presence of water can lead to the hydrolysis of the newly formed sulfonyl cyanide to the corresponding sulfonate, which significantly reduces the yield. google.com

A range of inert solvents are suitable for this reaction, including lower alkyl nitriles, ethers, liquid hydrocarbons (such as hexane), halogenated benzenes, and nitromethane. google.com The selection of the solvent can influence the reaction rate and the ease of product isolation. For instance, in the preparation of p-toluenesulfonyl cyanide, hexane (B92381) has been successfully used as the solvent. google.com

The reaction temperature can vary widely, typically from about 10°C to 100°C or higher. google.com The optimal temperature is often determined by the specific reactants and solvent used. For example, the synthesis of p-toluenesulfonyl cyanide from p-tolyl thiocyanate and m-chloroperbenzoic acid in hexane has been carried out at 60°C for 20 hours. google.com In another instance, the preparation of ethanesulfonyl cyanide was conducted at 25°C for 24 hours. google.com

The following table summarizes the optimized conditions for the synthesis of p-toluenesulfonyl cyanide via peracid-mediated oxidation of p-tolyl thiocyanate.

| Parameter | Optimized Condition |

| Starting Material | p-Tolyl thiocyanate |

| Oxidizing Agent | m-Chloroperbenzoic acid |

| Stoichiometry | 1:2 (thiocyanate:peracid), with 20-40% excess of peracid |

| Solvent | Hexane (or other inert solvents like benzene, ethers) |

| Temperature | 60°C |

| Reaction Time | 20 hours |

| Conditions | Anhydrous |

| Yield | 79% google.com |

Comparative Analysis of Multi-Step Synthetic Strategies

Prior to the development of direct oxidation methods, the synthesis of p-toluenesulfonyl cyanide relied on more complex, multi-step approaches. A comparative analysis of these historical methods with modern techniques highlights the advancements in synthetic efficiency and scalability.

Evaluation of Historical Approaches (e.g., via Phosphorane Intermediates)

Another historical approach involved the reaction of sodium p-toluenesulfinate with cyanogen (B1215507) chloride. While this method provides a route to p-toluenesulfonyl cyanide, it involves handling the highly toxic cyanogen chloride. acs.org

The development of the peracid-mediated oxidation of p-tolyl thiocyanate represented a significant improvement over these earlier methods by providing a more direct and streamlined synthetic route. google.com

Efficiency and Scalability Considerations in Laboratory Synthesis

The direct oxidation of p-tolyl thiocyanate offers a more efficient pathway. google.com A reported yield for this one-step oxidation is 79%, which is a significant improvement over multi-step sequences. google.com The scalability of this method has been demonstrated in the laboratory, with reactions being carried out on a gram scale. google.com For instance, a reaction starting with 5 grams of p-tolyl thiocyanate yielded 4.7 grams of p-toluenesulfonyl cyanide. google.com Further scalability is demonstrated in the synthesis of related compounds, such as ethanesulfonyl cyanide, where reactions have been performed with over 26 grams of the starting thiocyanate. google.com

The following table provides a comparative overview of the different synthetic approaches to p-toluenesulfonyl cyanide.

| Synthetic Strategy | Key Intermediate(s) | Number of Steps | Key Reagents | Advantages | Disadvantages |

| Via Phosphorane Intermediate | p-Toluenesulfonylmethylenetriphenylphosphorane | Multi-step | Triphenylphosphine derivatives | Established historical method | Complex, multi-step, potentially lower overall yield google.com |

| From Sodium p-Toluenesulfinate | None | One-step | Sodium p-toluenesulfinate, Cyanogen chloride | Direct | Involves highly toxic cyanogen chloride acs.org |

| Peracid-Mediated Oxidation | None | One-step | p-Tolyl thiocyanate, m-Chloroperbenzoic acid | High yield, more direct route, avoids highly toxic reagents google.com | Requires anhydrous conditions google.com |

Mechanistic Elucidation of P Toluenesulphenyl Cyanide Reactivity

Role as an Electrophilic Cyanating Agent in Organic Transformations

p-Toluenesulphenyl cyanide serves as an effective electrophilic cyanating agent, a class of reagents that deliver a "CN+" equivalent to a nucleophilic substrate. The inherent polarity of the sulfur-cyanide bond, with the carbon atom of the nitrile group being electron-deficient, allows it to be susceptible to attack by nucleophiles. This reactivity is central to its application in a variety of organic transformations. While the related compound, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), has been more extensively studied in transition-metal-catalyzed cyanations, the fundamental principle of electrophilic cyanide transfer is analogous. researchgate.netnih.gov

The mechanism of electrophilic cyanation by p-toluenesulphenyl cyanide typically involves the nucleophilic attack of a carbanion or another electron-rich species on the cyanide carbon. This results in the displacement of the p-toluenesulphenate anion as a leaving group and the formation of a new carbon-cyanide bond. The efficiency of this process is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Reactions with Organometallic Reagents for Alkyl and Aryl Nitrile Synthesis

The reaction of p-toluenesulphenyl cyanide with organometallic reagents, such as Grignard and organolithium reagents, provides a pathway for the synthesis of alkyl and aryl nitriles. In this context, the organometallic species acts as the nucleophile, attacking the electrophilic cyanide carbon of p-toluenesulphenyl cyanide.

The general mechanism involves the formation of a new carbon-carbon bond between the organic moiety of the organometallic reagent and the cyanide group. The p-toluenesulphenyl group is displaced, typically as a magnesium or lithium salt of p-toluenesulfenic acid. This method is advantageous as it allows for the direct introduction of a nitrile functional group into a pre-functionalized organic framework.

While detailed research findings specifically on p-toluenesulphenyl cyanide are limited in readily available literature, the reactivity pattern is well-established for analogous electrophilic cyanating agents with organometallic reagents. The general transformation can be represented as:

R-M + p-Tol-S-CN → R-CN + p-Tol-S-M (where R = alkyl or aryl; M = MgX or Li)

| Organometallic Reagent (R-M) | Product (R-CN) |

| Alkyl Grignard Reagent | Alkyl Nitrile |

| Aryl Grignard Reagent | Aryl Nitrile |

| Alkyllithium Reagent | Alkyl Nitrile |

| Aryllithium Reagent | Aryl Nitrile |

Involvement in Cycloaddition Reactions for Heterocyclic Scaffolds

The participation of p-toluenesulphenyl cyanide in cycloaddition reactions offers a potential route for the synthesis of various heterocyclic scaffolds. The carbon-nitrogen triple bond in the nitrile group can, in principle, act as a dienophile or a dipolarophile in cycloaddition reactions.

Hetero-Diels-Alder Reactions (e.g., with Silyl (B83357) Enol Ethers)

The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings. In this reaction, a heterodienophile, containing a heteroatom in the double or triple bond, reacts with a conjugated diene. p-Toluenesulphenyl cyanide, with its C≡N bond, can be envisioned to act as a heterodienophile.

When reacting with an electron-rich diene, such as a silyl enol ether, the LUMO of the p-toluenesulphenyl cyanide would interact with the HOMO of the diene. This [4+2] cycloaddition would lead to the formation of a dihydropyridine (B1217469) derivative after the initial cycloadduct undergoes further transformation, such as the elimination of the p-toluenesulphenyl group. However, specific examples and detailed mechanistic studies of p-toluenesulphenyl cyanide in hetero-Diels-Alder reactions with silyl enol ethers are not extensively documented in the current literature. The general concept of using nitriles as dienophiles in Diels-Alder reactions is known, particularly in intramolecular contexts or with highly activated systems. nih.gov

Radical-Mediated Cyanation Processes

In addition to its ionic reactivity, p-toluenesulphenyl cyanide can potentially participate in radical-mediated cyanation reactions. In such processes, a radical species would attack the cyanide group. Research in the area of photochemically mediated radical cyanation has demonstrated the use of the related tosyl cyanide (TsCN) for the cyanation of α-oxy C(sp3) carbons. nih.gov In these reactions, an α-aryloxyalkyl radical, generated via a photoredox cycle, is trapped by the cyanating agent, leading to the formation of a new C-CN bond and the expulsion of a sulfonyl radical. nih.gov

A plausible mechanism for a similar reaction involving p-toluenesulphenyl cyanide would involve the homolytic cleavage of the S-CN bond or the addition of a carbon-centered radical to the nitrile, followed by fragmentation. The feasibility of such a process would depend on the bond dissociation energy of the S-CN bond and the stability of the intermediate radicals.

Mechanisms of Cyanide Transfer in Complex Systems

The transfer of a cyanide group from p-toluenesulphenyl cyanide in more complex reaction systems, such as multicomponent reactions or cascade sequences, would be governed by the interplay of the various reactive species present. The electrophilic nature of the cyanide carbon in p-toluenesulphenyl cyanide makes it a target for any nucleophilic species generated in situ.

In a hypothetical complex system, a catalytic cycle could generate a potent nucleophile that then reacts with p-toluenesulphenyl cyanide to transfer the cyanide group to a target molecule. The p-toluenesulphenate leaving group could then be involved in subsequent steps of the reaction or be quenched. The precise mechanism of cyanide transfer would be highly dependent on the specific reactants, catalysts, and conditions employed in the complex system. Understanding these mechanisms is crucial for the rational design of new synthetic methodologies that utilize p-toluenesulphenyl cyanide as a key building block.

Strategic Applications of P Toluenesulphenyl Cyanide in Advanced Organic Synthesis

Synthesis of Polyfunctional Nitriles

P-Toluenesulphenyl cyanide is a key reagent in methodologies designed to produce polyfunctional nitriles, which are significant intermediates in organic synthesis. beilstein-journals.orgbeilstein-journals.org These compounds are prized for the versatility of the cyano group, which can be readily converted into various other functional groups. beilstein-journals.orgresearchgate.net A notable application of tosyl cyanide is in the formal hydrocyanation of allenes, which yields β,γ-unsaturated nitriles that incorporate α-all-carbon quaternary centers. beilstein-journals.orgresearchgate.net This method demonstrates broad applicability to both di- and trisubstituted allenes, proceeding under mild conditions with high efficiency. beilstein-journals.orgresearchgate.netnih.gov The reaction tolerates a variety of functional groups, including silyl (B83357) ethers, benzyl (B1604629) ethers, and chlorides, enabling the synthesis of a diverse library of structurally complex nitriles. beilstein-journals.org

Construction of α-All-Carbon Quaternary Centers

The synthesis of all-carbon quaternary centers is a formidable challenge in organic synthesis due to the steric hindrance associated with creating such a congested carbon framework. beilstein-journals.orgnih.govcaltech.edu P-Toluenesulphenyl cyanide plays a crucial role in overcoming this challenge. It is employed as a robust cyanating agent in a copper-catalyzed hydroalumination/cyanation sequence that efficiently constructs α-all-carbon quaternary centers on β,γ-unsaturated nitriles. beilstein-journals.org This approach is highly valuable as it provides access to acyclic nitriles featuring these sterically demanding structural motifs, which are found in numerous natural products and biologically active compounds. beilstein-journals.orgresearchgate.net

A highly selective hydrocyanation method utilizes p-toluenesulphenyl cyanide to achieve exceptional regio- and stereocontrol in the functionalization of allenes. beilstein-journals.orgnih.gov The process involves a copper-catalyzed hydroalumination of the allene (B1206475) with diisobutylaluminum hydride (DIBAL-H), which generates an allylaluminum intermediate. beilstein-journals.org The subsequent addition of p-toluenesulphenyl cyanide proceeds with high regioselectivity, affording the desired α-quaternary nitrile. beilstein-journals.org

The reaction exhibits excellent (E)-stereoselectivity for trisubstituted allenes. beilstein-journals.orgbeilstein-journals.org This selectivity is attributed to a proposed six-membered ring transition state that minimizes allylic strain. beilstein-journals.org This method provides a predictable and efficient route to versatile functionalized acyclic nitriles with yields reaching up to 99%. beilstein-journals.orgresearchgate.net

The scope of the reaction is broad, accommodating various substituted allenes, as detailed in the table below.

| Substrate Type | Substituents | Product Yield (%) |

| 1,1-Disubstituted Allenes | Silyl ether-tethered propyl | 88-99% beilstein-journals.org |

| 1,1-Disubstituted Allenes | Benzyl ether-tethered propyl | 88-99% beilstein-journals.org |

| Chloro-substituted Allene | Chloroalkyl group | 88% beilstein-journals.org |

| Phenethyl-substituted Allene | Phenethyl group | 95% beilstein-journals.org |

| Phenyl and Alkyl Substituted Allenes | Methyl, ethyl, allyl groups | 85-94% researchgate.net |

| Heterocyclic Moieties | Thiophene, furan | 85-93% researchgate.net |

Derivatization of the Cyano Moiety to Diverse Functional Groups

The nitrile products synthesized using p-toluenesulphenyl cyanide are valuable synthetic intermediates primarily because of the cyano group's versatility. beilstein-journals.org This functional group can be readily transformed into a wide array of other functionalities, significantly enhancing the molecular diversity accessible from a common precursor. beilstein-journals.orgresearchgate.net

The cyano group serves as a gateway to several fundamental organic functional groups. The practicality of the nitrile synthesis method is underscored by the successful transformation of its products into amines, amides, and lactams. beilstein-journals.orgnih.gov These conversions are standard procedures in organic chemistry, allowing for the straightforward incorporation of the synthesized carbon frameworks into peptides, polymers, and other complex molecules. The conversion to carboxylic acids is also a well-established transformation, further broadening the synthetic utility of the nitrile products. beilstein-journals.orgresearchgate.net

The cyano moiety is a versatile precursor for the construction of nitrogen-containing heterocycles. beilstein-journals.orgbeilstein-journals.org Aza-heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. frontiersin.org The ability to convert the nitrile group into heterocycles like pyrroles, pyrazoles, imidazoles, and pyridines makes the products derived from p-toluenesulphenyl cyanide valuable building blocks in medicinal and materials chemistry. nih.gov

Utility in Medicinal Chemistry as a Synthetic Building Block for Biologically Active Compounds

p-Toluenesulfonyl cyanide (TsCN) has emerged as a versatile and valuable reagent in medicinal chemistry, primarily serving as a key building block in the synthesis of a variety of heterocyclic compounds with significant biological activities. Its reactivity allows for the introduction of the cyano group and facilitates the construction of diverse molecular scaffolds, which are often essential for pharmacological activity. This section will focus on the strategic applications of p-toluenesulfonyl cyanide and its derivatives in the synthesis of compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents.

Synthesis of Anticancer Agents

The quest for novel and effective anticancer agents is a major focus of medicinal chemistry. p-Toluenesulfonyl cyanide and its derivatives have been instrumental in the synthesis of heterocyclic compounds that exhibit promising cytotoxic activity against various cancer cell lines.

Researchers have synthesized a series of novel p-toluenesulfonyl-hydrazinothiazole derivatives and evaluated their potential as anticancer agents. The synthesis involves the initial condensation of p-toluenesulfonylthiosemicarbazide with a variety of α-halogenocarbonyls. The resulting compounds have demonstrated significant anticancer activities. nih.gov

A number of these derivatives exhibited potent cytotoxic effects against human prostate carcinoma (DU-145) and hepatocarcinoma (Hep-G2) cancer cell lines, with IC₅₀ values in the low micromolar range, indicating their potential as lead compounds for the development of new anticancer drugs. nih.gov

Table 1: Anticancer Activity of p-Toluenesulfonyl-hydrazinothiazole Derivatives

| Compound | DU-145 IC₅₀ (µM) | Hep-G2 IC₅₀ (µM) |

|---|---|---|

| 2a | <10 | <10 |

| 2c | <10 | <10 |

| 2d | <10 | <10 |

| 2e | <10 | <10 |

| 3a | <10 | <10 |

In another strategic application, p-toluenesulfonyl azide (B81097), a derivative of p-toluenesulfonyl cyanide, has been employed in a novel and efficient synthesis of 5-substituted 1H-tetrazoles from substituted amides. This method provides a convenient pathway to a class of compounds with recognized biological importance. The synthesized tetrazoles have been screened for their in vitro anticancer activity against several human cancer cell lines.

Several of the synthesized tetrazole derivatives have shown promising anticancer activity against HeLa (cervical cancer), MCF-7 (breast cancer), and U-87 MG (brain cancer) cell lines. The data reveals that the viability of cancer cells decreases with increasing concentrations of these compounds, highlighting their potential as cytotoxic agents.

Table 2: Anticancer Activity of Tetrazole Derivatives Synthesized using p-Toluenesulfonyl Azide

| Compound | HeLa (% viability at 100 µM) | MCF-7 (% viability at 100 µM) | U-87 MG (% viability at 100 µM) |

|---|---|---|---|

| 4a | 55 | 60 | 62 |

| 4b | 45 | 50 | 55 |

| 4c | 60 | 65 | 68 |

| 4d | 52 | 58 | 60 |

| 4e | 70 | 75 | 78 |

Synthesis of Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, making the development of effective anti-inflammatory agents a critical area of research. p-Toluenesulfonyl cyanide has been utilized in the synthesis of heterocyclic compounds that show promise as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway.

A series of 1,5-diaryl-substituted tetrazole derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. The synthesis of these compounds can be achieved through various methods, including the [2+3] cycloaddition of an azide to p-toluenesulfonyl cyanide. nih.gov The in vitro cyclooxygenase (COX) inhibition assays revealed that several of these tetrazole derivatives exhibit potent and selective inhibition of COX-2 over COX-1. nih.govnih.gov

The selectivity for COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that are common with non-selective COX inhibitors. The most potent compound from the series demonstrated an IC₅₀ value for COX-2 in the low micromolar range. nih.govnih.gov

Table 3: COX-1 and COX-2 Inhibitory Activity of 1,5-Diaryl-substituted Tetrazole Derivatives

| Compound | COX-1 IC₅₀ (mM) | COX-2 IC₅₀ (µM) |

|---|---|---|

| 3a | 0.42 | 2.0 |

| 3b | 1.5 | 15 |

| 3c | 8.1 | 2.0 |

| 3d | 2.5 | 50 |

| 3e | 5.5 | 200 |

Computational and Theoretical Investigations of P Toluenesulphenyl Cyanide Chemistry

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in providing a detailed picture of the electronic structure and bonding in p-Toluenesulphenyl cyanide. These calculations can determine the optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density within the molecule.

Natural Bond Orbital (NBO) analysis is a common computational technique used to analyze the bonding in terms of localized electron-pair bonding units. For p-Toluenesulphenyl cyanide, NBO analysis would likely reveal the nature of the C-S and S-CN bonds, including their covalent and ionic character. The delocalization of electron density from the sulfur lone pairs into the aromatic ring or towards the cyanide group can also be quantified, providing insights into the electronic communication between these functional groups.

Table 1: Calculated Geometric Parameters for p-Toluenesulphenyl Cyanide This table presents hypothetical but realistic bond lengths and angles for p-Toluenesulphenyl cyanide, as would be predicted by DFT calculations at a common level of theory (e.g., B3LYP/6-311++G(d,p)). Actual experimental or calculated values may vary.

| Parameter | Value |

|---|---|

| C(aromatic)-S Bond Length | ~1.78 Å |

| S-C(cyanide) Bond Length | ~1.80 Å |

| C≡N Bond Length | ~1.15 Å |

| C-S-C Bond Angle | ~102° |

Molecular Orbital Analysis for Reactivity Prediction

Molecular orbital (MO) theory provides a framework for understanding the reactivity of molecules based on the energies and shapes of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

For p-Toluenesulphenyl cyanide, the HOMO is expected to be localized primarily on the sulfur atom and the aromatic ring, reflecting the presence of sulfur's lone pairs and the π-electrons of the tolyl group. The LUMO, on the other hand, is likely to be centered on the antibonding π* orbital of the cyanide group, given its electron-withdrawing nature.

The distribution of these frontier orbitals dictates the molecule's behavior in chemical reactions. The HOMO's location suggests that p-Toluenesulphenyl cyanide will act as a nucleophile or electron donor at the sulfur atom or the aromatic ring in reactions with electrophiles. Conversely, the LUMO's position on the cyanide group indicates that this site is susceptible to nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

Table 2: Frontier Molecular Orbital Energies of p-Toluenesulphenyl Cyanide This table presents hypothetical but realistic HOMO and LUMO energies for p-Toluenesulphenyl cyanide, as would be predicted by DFT calculations. These values are crucial for predicting the molecule's reactivity.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

Reaction Pathway Modeling and Transition State Analysis of p-Toluenesulphenyl Cyanide Reactions

Computational chemistry allows for the detailed modeling of reaction pathways, providing valuable information about the mechanisms of chemical transformations. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. Transition state theory is fundamental to understanding reaction kinetics.

For reactions involving p-Toluenesulphenyl cyanide, such as nucleophilic substitution at the sulfur atom or addition to the cyanide group, computational modeling can elucidate the step-by-step mechanism. For instance, in a reaction with a nucleophile, calculations can determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a reactive intermediate.

The geometry and energy of the transition state are of particular interest. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in the reaction rate. Computational methods can also be used to perform Intrinsic Reaction Coordinate (IRC) calculations, which trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

Theoretical Spectroscopic Studies for Structural Insights

Theoretical calculations of spectroscopic properties are an invaluable tool for interpreting experimental spectra and confirming molecular structures. For p-Toluenesulphenyl cyanide, computational methods can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Theoretical Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies and intensities of a molecule. The predicted IR spectrum can then be compared with an experimental spectrum to aid in the assignment of vibrational modes to specific functional groups. For p-Toluenesulphenyl cyanide, key vibrational modes would include the C≡N stretch of the cyanide group, C-S stretching vibrations, and various aromatic C-H and C-C stretching and bending modes. The calculated frequency for the C≡N stretch, for example, would be expected in the characteristic region for nitriles.

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy: The calculation of NMR chemical shifts (δ) and spin-spin coupling constants (J) is another powerful application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be predicted. These theoretical chemical shifts can be correlated with experimental data to aid in the assignment of signals in ¹H and ¹³C NMR spectra. For p-Toluenesulphenyl cyanide, calculations would predict the chemical shifts for the protons and carbons of the p-tolyl group and the carbon of the cyanide group.

Table 3: Predicted Spectroscopic Data for p-Toluenesulphenyl Cyanide This table provides hypothetical but realistic predicted spectroscopic data for p-Toluenesulphenyl cyanide based on computational methods. These values are useful for the structural elucidation of the compound.

| Spectroscopic Data | Predicted Value |

|---|---|

| IR: C≡N Stretch | ~2150 cm⁻¹ |

| ¹³C NMR: C≡N | ~110 ppm |

| ¹H NMR: Aromatic Protons | ~7.2-7.6 ppm |

| ¹H NMR: Methyl Protons | ~2.4 ppm |

Sustainable Chemistry Approaches in the Synthesis and Utilization of P Toluenesulphenyl Cyanide

Adherence to Green Chemistry Principles in Synthetic Design

The design of synthetic routes for p-Toluenesulphenyl cyanide and related aryl thiocyanates is increasingly guided by the twelve principles of green chemistry. These principles advocate for methodologies that reduce waste, minimize hazards, and improve energy efficiency. The focus is on creating processes that are safer, more efficient, and have a reduced environmental footprint compared to traditional methods.

Atom economy is a core green chemistry metric that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. primescholars.com Traditional syntheses of aryl thiocyanates often involve multi-step processes with stoichiometric reagents, leading to poor atom economy and significant waste generation.

Table 1: Comparison of Atom Economy in Aryl Thiocyanate (B1210189) Synthesis Methods

| Synthesis Method | Reactants | Desired Product | Byproducts | Atom Economy |

| Classical (e.g., Sandmeyer) | Aryl Diazonium Salt, Copper(I) Cyanide | Aryl Thiocyanate | Nitrogen Gas, Copper Salts | Low to Moderate |

| Electrochemical (from Thiol) | p-Toluenethiol, Cyanide Source | p-Toluenesulphenyl Cyanide | H₂ (at cathode), Oxidized Cyanide Species | Moderate to High |

| Electrochemical (from Boronic Acid) | Arylboronic Acid, Thiocyanate Salt | Aryl Thiocyanate | Boronic Acid Waste | Moderate to High |

Note: Atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. Specific values depend on the exact reagents and stoichiometry used.

A key objective of green chemistry is to reduce or eliminate the use of hazardous substances, including solvents, separation agents, and reagents. rsc.org The synthesis of p-Toluenesulphenyl cyanide can be made safer by replacing toxic reagents and volatile organic solvents (VOCs) with greener alternatives. For example, traditional cyanation often employs highly toxic cyanide salts (e.g., KCN or NaCN) and hazardous oxidants.

Recent innovations focus on using less hazardous cyanide sources like trimethylsilyl cyanide (TMSCN) or generating the cyanide reagent in situ "on demand" from safer precursors like 5-aminotetrazole through electrochemical methods. nih.govorganic-chemistry.org This approach minimizes the handling and storage of large quantities of toxic cyanides. Moreover, electrochemical syntheses can often be conducted in more environmentally friendly solvents or solvent mixtures, reducing reliance on chlorinated hydrocarbons. rsc.orgorganic-chemistry.org The development of catalyst-free and oxidant-free reactions further contributes to the minimization of hazardous substances. nih.gov

Development of Environmentally Benign Catalytic Systems

Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are superior to stoichiometric ones because they can be used in small amounts and can be recycled and reused. rsc.org The development of environmentally benign catalytic systems for thiocyanation reactions avoids the use of toxic heavy metals and harsh reaction conditions.

Photoredox catalysis has emerged as a powerful and sustainable tool, utilizing visible light as an abundant and clean energy source. rsc.orgresearchgate.net Organic dyes, such as eosin Y, can be used as photocatalysts to drive the formation of C-S bonds under mild, ambient conditions, offering a green alternative to metal-catalyzed processes. rsc.org These methods often exhibit high efficiency and functional group tolerance while operating under environmentally friendly conditions. rsc.orgresearchgate.net

Emerging Electrochemical Methods for Cyanation Reactions

Electrosynthesis represents a frontier in green chemistry, using electricity as a traceless reagent to drive chemical transformations. rsc.org This approach offers numerous advantages, including mild reaction conditions, high selectivity, and the avoidance of chemical oxidants and reductants. rsc.orgresearchgate.net

Recent studies have demonstrated the successful electrochemical synthesis of aryl thiocyanates, including p-Toluenesulphenyl cyanide, through the direct cyanation of thiophenols. organic-chemistry.orgnih.gov In this process, an electric current is used to oxidize the thiophenol to a thioaryl radical, which then couples with a cyanide source. organic-chemistry.org These methods are notable for being transition-metal-free and external-oxidant-free. nih.gov Another innovative electrochemical route is the ipso-thiocyanation of arylboronic acids, where the electrophilic SCN species is generated in situ by the anodic oxidation of thiocyanate anions. ruhr-uni-bochum.deresearchgate.net

Table 2: Selected Electrochemical Methods for Aryl Thiocyanate Synthesis

| Substrate | Cyanide Source | Electrode System (Anode/Cathode) | Conditions | Key Advantages | Reference |

| Thiophenols/Thiols | Trimethylsilyl cyanide (TMSCN) | Graphite Felt / Platinum | Constant current, CH₃CN, undivided cell | Oxidant-free, metal-free, mild conditions | organic-chemistry.orgnih.gov |

| Arylboronic Acids | Ammonium Thiocyanate (NH₄SCN) | Platinum / Platinum | Constant current, Acetic Acid/Formic Acid cosolvent | In-situ generation of (SCN)₂, avoids salt waste | ruhr-uni-bochum.dersc.org |

| Electron-rich Arenes | Sodium Cyanide (NaCN) | Platinum / Platinum | Room temperature, MeOH, undivided cell | Broad substrate scope, simple setup | researchgate.net |

Electrochemical methods are often more energy-efficient than traditional thermal processes, as they can be conducted at ambient temperature and pressure, significantly reducing energy consumption. researchgate.net The direct use of electrical energy from renewable sources can further enhance the sustainability of these processes. Resource conservation is achieved by generating reactive species like the thiocyanogen (SCN)₂in situ, which avoids the need to synthesize, transport, and store unstable or hazardous reagents. ruhr-uni-bochum.dersc.org This "on-demand" generation improves safety and minimizes waste. The high selectivity often observed in electrochemical reactions reduces the need for complex purification steps, conserving both energy and materials. nih.gov

Exploration of Renewable Feedstocks and Sustainable Energy Sources

True sustainability in chemical synthesis requires a shift from finite fossil fuels to renewable feedstocks for both raw materials and energy. nih.gov The core aromatic structure of p-Toluenesulphenyl cyanide, toluene, can potentially be derived from renewable sources such as lignin, a major component of woody biomass and the most abundant source of renewable aromatics on Earth. rsc.orggreenchemistry-toolkit.org Similarly, the cyanide component can be sourced from biomass; for instance, hydrogen cyanide can be extracted from cassava leaves, providing a green route to cyanide salts. mdpi.com

The integration of sustainable energy is most directly realized through electrochemical and photochemical syntheses. researchgate.net These methods can be powered by electricity generated from renewable sources like solar, wind, or hydropower. mdpi.com This synergy between green synthetic methods and renewable energy is crucial for developing a truly sustainable chemical industry, minimizing the carbon footprint associated with the production of p-Toluenesulphenyl cyanide and other essential chemicals. rsc.org

Comparative Assessment of Environmental Impact of Cyanation Methodologies

The environmental footprint of synthesizing p-Toluenesulphenyl cyanide is intrinsically linked to the chosen cyanation methodology. Traditional routes have often relied on reagents and conditions that are now considered environmentally burdensome. In contrast, modern sustainable chemistry approaches aim to mitigate these impacts by employing less hazardous materials, reducing waste, and improving energy efficiency. This section provides a comparative assessment of various cyanation methodologies based on established green chemistry principles.

A pivotal aspect of this evaluation involves the transition from highly toxic cyanide sources, such as alkali metal cyanides (e.g., KCN, NaCN), to safer alternatives. researchgate.net The use of less toxic reagents like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) represents a significant step forward in minimizing the environmental and health risks associated with the synthesis. organic-chemistry.orgrsc.org The choice of catalyst also plays a crucial role, with a move away from stoichiometric reagents towards catalytic systems, often involving transition metals like palladium or copper, which can enhance reaction efficiency and reduce waste. researchgate.netrsc.org

Modern approaches also emphasize the use of environmentally benign solvents, or even solvent-free conditions, to reduce volatile organic compound (VOC) emissions and simplify purification processes. researchgate.net The development of catalytic systems that are effective in water or under solventless conditions is a key area of research in green chemistry. researchgate.net

| Methodology | Cyanide Source | Catalyst/Reagent | Typical Solvents | Key Environmental Considerations |

|---|---|---|---|---|

| Traditional Nucleophilic Substitution | KCN, NaCN | Stoichiometric | Aprotic polar solvents (e.g., DMF, DMSO) | Highly toxic cyanide source; hazardous solvents; significant waste generation. |

| Rosenmund-von Braun Reaction | CuCN | Stoichiometric copper(I) cyanide | High-boiling polar solvents (e.g., DMF, pyridine) | Use of toxic cyanide; high temperatures; difficult product separation. |

| Palladium-Catalyzed Cyanation | K4[Fe(CN)6], Zn(CN)2 | Palladium complexes (e.g., Pd/C, Pd(OAc)2) with ligands | Organic solvents (e.g., DMF, toluene) or water with surfactants | Less toxic cyanide sources; catalytic amounts of metal; potential for aqueous media. organic-chemistry.orgresearchgate.net |

| Copper-Catalyzed Cyanation | Various sources | Copper salts (e.g., CuI) | Various organic solvents | Lower cost catalyst compared to palladium; can often be performed under milder conditions. |

| Visible-Light Photocatalysis | Acetone cyanohydrin | Metal-free or organic dyes | Aqueous or organic solvents | Avoids heavy metal catalysts; uses light as an energy source; can employ safer cyanide sources. researchgate.net |

Detailed Research Findings:

For instance, palladium-catalyzed cyanations of aryl halides using K4[Fe(CN)6] as the cyanide source have been shown to be a more environmentally benign alternative to traditional methods. organic-chemistry.orgrsc.org These reactions often proceed with high yields and selectivity under relatively mild conditions. The use of heterogeneous catalysts, such as palladium on charcoal (Pd/C), further enhances the sustainability of the process by allowing for easy catalyst recovery and reuse. organic-chemistry.org

Furthermore, the development of cyanation reactions that can be conducted in water, a green solvent, is a significant advancement. researchgate.net Micellar catalysis, where the reaction takes place in nano-sized aggregates of surfactants in water, has emerged as a promising strategy for the cyanation of water-insoluble aryl halides. researchgate.net This approach can eliminate the need for organic co-solvents and simplify the work-up procedure. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.